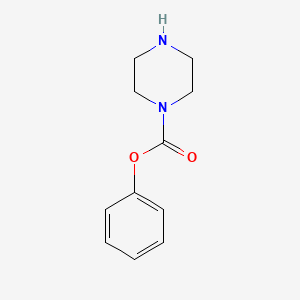

1-Piperazinecarboxylic acid, phenyl ester

Vue d'ensemble

Description

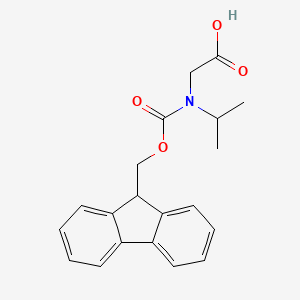

1-Piperazinecarboxylic acid, phenyl ester is a piperazinecarboxylic acid . It is functionally related to a carbamic acid . It is a versatile chemical compound used in various scientific research applications . It exhibits high perplexity due to its complex molecular structure, enabling its utilization as a key building block in drug synthesis and organic chemistry studies .

Synthesis Analysis

Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . A series of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized through discovery strategies for balancing target-based in vitro screening and phenotypic in vivo screening . All the newly synthesized compounds were screened for their analgesic activities and compared with the standard drug morphine .Molecular Structure Analysis

The molecular formula of 1-Piperazinecarboxylic acid, phenyl ester is C11H14N2O2 . The InChIKey is RFIOZSIHFNEKFF-UHFFFAOYSA-N . The Canonical SMILES is C1CN (CCN1)C (=O)O .Chemical Reactions Analysis

Esters can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Acid chlorides react with alcohols to form esters . Acid anhydrides also react with alcohols to form esters . Esters can be also be synthesized from trans-esterification reactions .Physical And Chemical Properties Analysis

The molecular weight of 1-Piperazinecarboxylic acid, phenyl ester is 206.24 g/mol . The predicted density is 1.167±0.06 g/cm3 . The predicted boiling point is 330.1±42.0 °C .Applications De Recherche Scientifique

Analgesic Agents

1-Piperazinecarboxylic acid, phenyl ester and its derivatives have been explored for their potential as analgesic agents. In a study, carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized and demonstrated significant analgesic activities. These compounds were compared with morphine, indicating their potential in pain management (Chae et al., 2012).

Anxiolytic-Like Properties

Research has also focused on the anxiolytic-like properties of piperazine derivatives. A specific derivative, 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester, exhibited anxiolytic-like activity in animal models, suggesting a role in treating anxiety-related disorders (de Brito et al., 2012).

Neuroprotection in Alzheimer's Disease

The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester has been investigated as a neuroprotective agent for Alzheimer's disease. It shows potential in inhibiting acetylcholinesterase activity and possesses antioxidant properties, suggesting its utility in neurodegenerative diseases (Lecanu et al., 2010).

Synthesis of Novel Compounds

Piperazine derivatives have been synthesized for various pharmacological purposes. For instance, the synthesis of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase represents an exploration into novel therapeutic compounds (Thalji et al., 2013).

Antidepressant-Like Effects

Further research includes the development of piperazine derivatives with antidepressant-like properties. The compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester has shown promising results in reducing symptoms associated with depression, highlighting the potential of piperazine derivatives in mental health treatment (Silva et al., 2015).

Propriétés

IUPAC Name |

phenyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLIGJPMYKXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565094 | |

| Record name | Phenyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-33-2 | |

| Record name | Phenyl 1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)